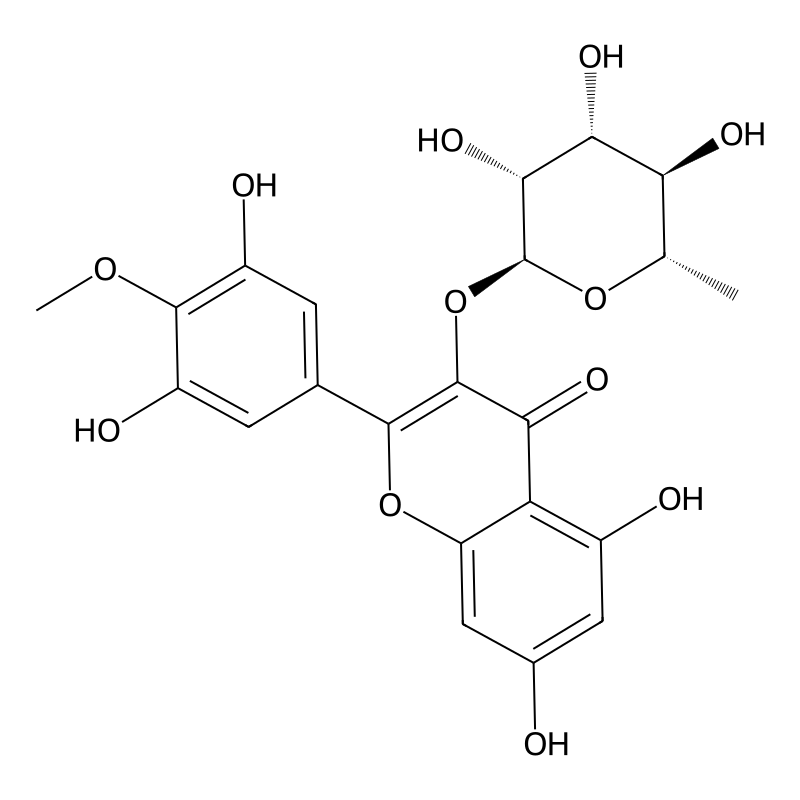Mearnsitrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Analytical Chemistry
Mearnsitrin, available commercially in high purity (>95%), serves as a valuable tool in analytical chemistry, particularly in the field of Liquid Chromatography-Mass Spectrometry with Evaporative Light Scattering Detection (LC-MS-ELSD) []. This technique separates and analyzes various compounds in a sample. Mearnsitrin's well-defined properties, including high purity, stability, and consistent performance, contribute to accurate and reliable results in LC-MS-ELSD analysis []. Its diverse applications encompass pharmaceutical analysis, environmental testing, and food safety analysis [].
Biological Activity Research
Preliminary scientific research suggests that Mearnsitrin might possess various biological activities, although further investigation is necessary to fully understand its potential benefits and limitations. Some studies have explored its:
- Antioxidant properties: Mearnsitrin exhibits free radical scavenging activity, potentially offering protection against oxidative stress, a cellular process linked to various diseases [].
- Anti-inflammatory properties: Mearnsitrin might help modulate inflammatory pathways, potentially contributing to the management of inflammation-related conditions [].
- Neuroprotective properties: Studies suggest Mearnsitrin might offer neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases [].
Mearnsitrin is a flavonoid glycoside, specifically a member of the flavonoid class, which has been identified in various plant species, including Acacia mearnsii and Syzygium samarangense. Its chemical formula is C22H22O12, indicating a complex structure that contributes to its bioactivity and potential applications in various fields, particularly in food and pharmaceuticals . Mearnsitrin is known for its antioxidant properties and has been studied for its effects on biological systems, including its role as a natural food colorant and additive .
The synthesis of mearnsitrin can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. Natural extraction often involves chromatographic methods to isolate the compound from plant material. For synthetic approaches, chemical synthesis may involve glycosylation reactions where sugars are attached to the flavonoid backbone. Specific methodologies may vary depending on the desired purity and yield of the compound .
Mearnsitrin has several applications across different sectors:
- Food Industry: It is used as a natural food additive and colorant due to its yellow hue, enhancing the aesthetic appeal of food products .
- Pharmaceuticals: Due to its MAO inhibitory properties, it shows potential for developing treatments for neurodegenerative diseases like Parkinson's disease .
- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage to skin cells .
Mearnsitrin shares similarities with several other flavonoids and glycosides. Here are some notable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Myricitrin | C21H20O13 | Inhibits monoamine oxidase; enhances dopamine levels |
| Mearnsetin | C21H20O12 | Exhibits antioxidant properties; similar structure |
| Myricetin | C15H10O7 | Known for strong antioxidant activity; lacks glycosidic bond |
| Quercetin | C15H10O7 | Potent antioxidant; widely studied for health benefits |
Mearnsitrin is unique due to its specific glycosidic structure which influences its solubility and biological activity compared to myricitrin and myricetin. While they share similar properties, the presence of additional sugar moieties in mearnsitrin enhances its stability and bioavailability in certain applications .








